1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Description

The exact mass of the compound 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hydroxy-6-oxopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO4/c8-5-3-1-2-4(6(9)10)7(5)11/h1-3,11H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEZBSWVHDOAFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454553 |

Source

|

| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94781-89-2 |

Source

|

| Record name | 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid: A Pivotal Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. This document moves beyond a simple cataloging of facts to offer field-proven insights into its synthesis, properties, and, most critically, its strategic application in the generation of novel pharmaceutical agents.

Core Identification and Molecular Characteristics

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a specialized pyridine derivative that serves as a versatile building block in synthetic and medicinal chemistry. Its unique arrangement of a carboxylic acid, a hydroxyl group on the ring nitrogen (an N-oxide derivative, specifically a hydroxamic acid integrated into a pyridinone ring), and a keto group imparts distinct reactivity and chelating properties, making it a valuable scaffold for further chemical modification.

CAS Number: 94781-89-2[1]

Synonyms:

-

1-hydroxy-6-oxopyridine-2-carboxylic acid[2]

-

1-Hydroxy-6-carboxy-2(1H)-pyridinone[2]

-

1-hydroxy-2-pyridinone-6-carboxylic acid[2]

-

2-Pyridinecarboxylic acid, 1,6-dihydro-1-hydroxy-6-oxo-[2]

Physicochemical & Spectroscopic Data

The precise physicochemical properties of this molecule are crucial for its application in synthesis, dictating solubility, reactivity, and purification strategies. While extensive experimental data is not broadly published, a combination of predicted and available experimental values provides a solid foundation for laboratory work.

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₄ | [2] |

| Molecular Weight | 155.11 g/mol | [2] |

| Appearance | White to light yellow solid | [2] |

| Melting Point | 176-177 °C (Predicted) | [2] |

| Boiling Point | 365.1±52.0 °C (Predicted) | [2] |

| Density | 1.766±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.23±0.20 (Predicted) | [2] |

| XLogP3 | 0.2 | [3] |

| Storage Temperature | 2-8°C | [2] |

Note: Many physical properties are computationally predicted and should be confirmed experimentally.

Spectroscopic data from a synthesis yielding a closely related structure provides insight into expected characterization results. For a "1,6-dihydroxypyridinecarboxylic acid" intermediate, the following was observed:

-

Infrared (KBr): ν/cm⁻¹ 3437.4 (broad, O-H), 1785.9 (broad, C=O), 1618.4 (medium-strong, C=O), 929.7 (broad, C-H out-of-plane).[2]

-

¹H NMR (DMSO-d₆): δ 7.43 (dd, 1H, J=7,9 Hz), 6.71 (dd, 1H, J=1.6,9Hz), 6.64 (dd, 1H, J=1.6,7Hz).[2]

-

Mass Spectrometry (ESI-): m/z 154.01 ([M-H]⁻, as C₆H₄NO₄).[2]

Strategic Synthesis Protocol

The synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions. The causality behind this specific protocol lies in the need to perform an N-oxidation on the pyridine ring without degrading the existing carboxylic acid functionality. The use of a strong oxidizing agent generated in situ is key to achieving this transformation efficiently.

The following protocol is a self-validating system, beginning with a commercially available precursor and proceeding through a controlled oxidation.

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow

Step-by-Step Methodology

Rationale: This procedure utilizes peracetic acid, formed in situ from the reaction of acetic anhydride and hydrogen peroxide, as the oxidizing agent. Performing this preparation at low temperatures (ice bath) is critical to prevent the premature and uncontrolled decomposition of the peracetic acid. The main reaction is then conducted at an elevated temperature to overcome the activation energy for the N-oxidation of the pyridine ring.

Materials:

-

6-Hydroxypyridine carboxylic acid (CAS 19621-92-2) (5 g, 0.036 mol)[4]

-

Trifluoroacetic acid (30 mL)[4]

-

Glacial acetic acid (10 mL)[4]

-

Acetic anhydride (30 mL)[4]

-

30% Hydrogen peroxide solution (10 mL)[4]

-

Standard laboratory glassware, including a round-bottom flask, condenser, and dropping funnel

-

Ice bath

-

Heating mantle with stirrer

Protocol:

-

Preparation of the Peracetic Acid Solution (Oxidizing Agent):

-

In a flask, combine acetic anhydride (30 mL) and 30% hydrogen peroxide solution (10 mL).[4]

-

Causality: This mixture reacts exothermically to form peracetic acid. Cooling is essential for safety and to ensure the stability of the reagent.

-

Place the flask in an ice bath and stir the mixture for 4 hours.[4]

-

-

Preparation of the Substrate Solution:

-

In a separate reaction vessel, dissolve 6-hydroxypyridine carboxylic acid (5 g, 0.036 mol) in a mixed solvent of trifluoroacetic acid (30 mL) and glacial acetic acid (10 mL).[4]

-

Causality: This acidic solvent system ensures the substrate is fully solvated and stable prior to the oxidation step.

-

-

The N-Oxidation Reaction:

-

Slowly add the substrate solution to the pre-prepared, cold peracetic acid solution.[4]

-

Causality: A slow addition rate is crucial to control the reaction temperature, as the oxidation is an exothermic process.

-

Once the addition is complete, equip the reaction vessel with a condenser and heat the mixture to 80°C.[4]

-

Maintain stirring and reflux at 80°C for 10 hours.[4]

-

Self-Validation: During this period, the formation of a white precipitate should be observed, indicating the successful synthesis of the desired product, which has lower solubility in the reaction medium.[4]

-

-

Isolation and Purification:

-

After the 10-hour reflux, cool the reaction mixture to room temperature.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate sequentially with cold 0.1 M HCl (aqueous), cold methanol, and finally cold water to remove unreacted starting materials and reaction byproducts.

-

Dry the final product under vacuum.

-

Applications in Drug Development and Medicinal Chemistry

The true value of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid lies not in its direct biological activity, but in its role as a strategic molecular scaffold. Its functional groups are readily modifiable, making it an ideal starting point for building libraries of complex molecules for screening and lead optimization.[5]

Core Directive in Pharmaceutical Synthesis

The primary application is as a key intermediate in the synthesis of novel pharmaceuticals.[5] Its structure is particularly suited for developing:

-

Nicotinic Acid Derivatives: These compounds are explored for potential metabolic and cardiovascular applications.[5]

-

Heterocyclic Scaffolds: It serves as a foundational building block for constructing more complex pyridine-based structures.[5]

-

Enzyme Inhibitors and Receptor Ligands: The pyridinone core mimics biologically active structures, and the hydroxamic acid moiety is a known metal-chelating group (a zinc-binding group or ZBG), making it valuable for designing inhibitors for metalloenzymes.[5]

Role in Medicinal Chemistry Workflow

Caption: Figure 2: Role in Drug Discovery

This workflow illustrates the central role of the title compound. The carboxylic acid can be converted into a wide array of amides or esters to probe interactions with biological targets. The N-hydroxy group can be alkylated or otherwise modified. These modifications allow medicinal chemists to systematically explore the structure-activity relationship (SAR) of the resulting analogs, fine-tuning properties like potency, selectivity, and pharmacokinetic profile to develop a viable drug candidate.[5]

Safety and Handling

As a laboratory chemical, proper handling is paramount. The aggregated GHS information provides a clear directive for necessary precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H312: Harmful in contact with skin (reported by 50% of notifiers).[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled (reported by 50% of notifiers).[2]

-

H335: May cause respiratory irritation.[2]

Recommended Precautions (Summary of P-codes):

-

P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[2]

-

P270 & P271: Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

P301/P317 & P302/P352 & P304/P340 & P305/P351/P338: Standard first aid procedures for ingestion, skin contact, inhalation, and eye contact should be followed.[2]

-

P403/P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]

Conclusion

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS 94781-89-2) is more than a mere chemical entry; it is a potent tool in the arsenal of synthetic and medicinal chemists. Its value is derived from its structural versatility, which enables the creation of diverse molecular libraries essential for modern drug discovery. Understanding its synthesis, properties, and strategic applications allows researchers to fully leverage its potential as a foundational element in the development of next-generation therapeutics, particularly in the realms of metabolic disease and enzyme inhibition.

References

Sources

- 1. CAS 94781-89-2: 1-Hydroxy-6-oxo-1,6-dihydro-pyridine-2-car… [cymitquimica.com]

- 2. 1-Hydroxy-6-oxo-1,6-dihydro-pyridine-2-carboxylic acid | 94781-89-2 [chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No: 94781-89-2). This heterocyclic compound serves as a crucial building block in medicinal chemistry and a key intermediate in the synthesis of various pharmaceutical agents, particularly nicotinic acid derivatives.[1] Its unique structural features, including a pyridone core, a carboxylic acid, and an N-hydroxy group, impart significant functionality, making it a subject of interest for researchers in drug discovery and materials science. This document consolidates physicochemical data, spectroscopic characteristics, and established synthetic protocols to serve as an essential resource for scientists and development professionals.

Chemical Identity and Structural Elucidation

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a pyridine derivative characterized by the presence of a carboxylic acid at the 2-position, a carbonyl group at the 6-position, and a hydroxyl group on the nitrogen atom.[2] This arrangement of functional groups leads to a molecule with a rich and versatile chemical profile.

Key Identifiers:

-

IUPAC Name: 1-hydroxy-6-oxopyridine-2-carboxylic acid[2]

-

Synonyms: 3,6-dihydroxypicolinic acid[3]

-

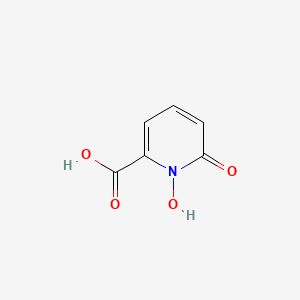

Molecular Weight: 155.11 g/mol [2]

Caption: Chemical structure of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Physicochemical Properties

The physicochemical properties of this compound are dictated by its multiple polar functional groups, which allow for extensive hydrogen bonding. This results in its characteristic solubility and high melting point. The molecule can exist in a zwitterionic form, with the ring nitrogen being protonated and the carboxylate group deprotonated.[3]

| Property | Value | Source |

| Molecular Weight | 155.11 g/mol | PubChem[2] |

| XLogP3 | 0.2 | PubChem (Computed)[2] |

| Hydrogen Bond Donors | 2 | PubChem (Computed) |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed) |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Lead Sciences[4] |

| Predicted pKa | 3.29 ± 0.20 (for related 6-hydroxypicolinic acid) | LookChem[5] |

Note: Experimental data for some properties are limited; computed values are provided for guidance. The pKa value is for the closely related tautomer, 6-hydroxypicolinic acid, and provides an estimate for the carboxylic acid dissociation.

Crystal Structure Insights: Single-crystal X-ray diffraction studies on related compounds, such as 3,6-dihydroxypicolinic acid, reveal a planar conformation. The crystal packing is dominated by extensive intermolecular N—H···O and O—H···O hydrogen bonds, which form interconnected sheets.[3] This strong hydrogen-bonding network is responsible for the crystalline nature and thermal stability of these molecules.

Synthesis and Manufacturing

The synthesis of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be achieved through several routes. The choice of method often depends on the desired scale and purity. A common laboratory-scale preparation involves the hydroxylation of a pyridine precursor.

Synthetic Workflow: Hydroxylation of 3-Hydroxypicolinic Acid

A simplified two-step synthesis has been described which is effective for laboratory preparations.[3] The process begins with the oxidation of 3-hydroxypicolinic acid to form a labile sulfate intermediate, which is then hydrolyzed.

Caption: Key reaction pathways for the title compound.

A notable reaction is the benzylation of the N-hydroxy group, which is often used as a protecting group strategy in multi-step syntheses. [6]For example, reaction with benzyl chloride in the presence of a base like potassium carbonate yields 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-2-carboxylic acid. [6]

Applications in Research and Development

-

Pharmaceutical Intermediate: This compound is a foundational element for synthesizing more complex molecules, including nicotinic acid derivatives with potential cardiovascular applications and various other pyridine-based structures. [1]The pyridine carboxylic acid scaffold is found in numerous FDA-approved drugs for a wide range of indications. [7]

-

Chelating Agent: The N-hydroxy-2-pyridone moiety is an excellent bidentate chelator for a variety of metal ions. This property is exploited in the design of metal-binding inhibitors for metalloenzymes, such as metallo-β-lactamases, which are responsible for antibiotic resistance. [5][8]It is also valuable in analytical chemistry for metal ion detection. [9]

-

Enzyme Inhibition Studies: Due to its structural similarity to biologically active pyridones, it serves as a scaffold for developing enzyme inhibitors. [1]For instance, derivatives have been identified as potent, low-cytotoxicity inhibitors of VIM-2, a metallo-β-lactamase found in pathogenic bacteria. [8]A related compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as an AP-1 inhibitor with potential applications in studying atopic dermatitis. [10]

Conclusion

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound with significant utility in scientific research and pharmaceutical development. Its well-defined chemical properties, accessible synthesis, and versatile reactivity make it an important tool for medicinal chemists. The insights provided in this guide, from fundamental properties to advanced applications, are intended to facilitate its effective use in the laboratory and accelerate the discovery of novel therapeutics.

References

-

PubChem. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | C6H5NO4. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Available from: [Link]

-

IUCr. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. International Union of Crystallography. Available from: [Link]

-

Chemsrc. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid. Available from: [Link]

-

Lead Sciences. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Available from: [Link]

-

National Institutes of Health (NIH). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. Available from: [Link]

-

LookChem. Cas 19621-92-2,6-Hydroxypicolinic acid. Available from: [Link]

-

PubMed. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Preparation of 6-oxo-1,6-dihydropyridine-2-carboxylic acid by microbial hydroxylation of pyridine-2-carboxylic acid. RSC Publishing. Available from: [Link]

-

IUCr. Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Available from: [Link]

-

ElectronicsAndBooks. 6-Oxo-1,6-dihydropyridine-3-carboxylic acid. Available from: [Link]

-

PubChem. Hydroxypyridinone | C5H5NO2. National Center for Biotechnology Information. Available from: [Link]

-

Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available from: [Link]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Available from: [Link]

-

ACS Publications. Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Available from: [Link]

-

Dove Medical Press. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

-

Journal of the Chemical Society, Dalton Transactions. Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set. RSC Publishing. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available from: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available from: [Link]

-

EPFL. pKa Data Compiled by R. Williams. Available from: [Link]

-

Matrix Fine Chemicals. 6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXYLIC ACID | CAS 5006-66-6. Available from: [Link]

-

SpectraBase. 2-Oxo-2H-pyran-6-carboxylic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

Sources

- 1. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid [myskinrecipes.com]

- 2. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid - Lead Sciences [lead-sciences.com]

- 5. lookchem.com [lookchem.com]

- 6. 2-Pyridinecarboxylic acid, 1,6-dihydro-6-oxo-1-(phenylMethoxy)- | 210366-15-7 [chemicalbook.com]

- 7. dovepress.com [dovepress.com]

- 8. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. medchemexpress.com [medchemexpress.com]

The Multifaceted Mechanism of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic Acid: A Technical Guide

Introduction

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, the active component of the broad-spectrum antifungal agent Ciclopirox, represents a class of synthetic hydroxypyridone derivatives with a distinctive and multifaceted mechanism of action.[1] This technical guide provides an in-depth exploration of the core biochemical and molecular interactions through which this compound exerts its potent antimicrobial and anti-inflammatory effects. Primarily utilized in its ethanolamine salt form, Ciclopirox Olamine, for enhanced solubility and bioavailability, its therapeutic efficacy stems from a unique mode of action that minimizes the likelihood of resistance development, a significant advantage in the current landscape of antimicrobial therapy.[1][2] This document will dissect the intricate details of its primary mechanism—metal ion chelation—and the subsequent cascade of cellular disruptions that define its therapeutic profile.

Core Mechanism of Action: Sequestration of Essential Metal Ions

The principal mechanism underpinning the biological activity of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is its high affinity for and chelation of polyvalent metal cations, most notably iron (Fe³⁺) and aluminum (Al³⁺).[2][3] These metal ions are indispensable cofactors for a multitude of essential enzymes within fungal and other microbial cells. The hydroxypyridone structure of the molecule forms a stable complex with these metal ions, effectively sequestering them and creating a state of intracellular metal deficiency.[2] This targeted disruption of metal homeostasis is the linchpin of its broad-spectrum activity.

The chelation process directly inhibits metal-dependent enzymes that are crucial for cellular respiration and metabolism.[3] Key enzymatic targets include:

-

Cytochromes: These iron-containing hemeproteins are fundamental components of the mitochondrial electron transport chain. By chelating the iron necessary for their function, 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid disrupts cellular respiration, leading to impaired energy production in the form of ATP.[1][2]

-

Catalases and Peroxidases: These enzymes are vital for protecting the cell from oxidative damage by detoxifying reactive oxygen species (ROS). Their inhibition, due to iron sequestration, contributes to an increase in intracellular oxidative stress, further compromising cellular integrity.[2]

This multifaceted attack on essential iron-dependent processes distinguishes its mechanism from many other antifungal agents that target specific points in sterol biosynthesis or cell wall synthesis.[4]

Figure 1: The core mechanism of action of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Consequential Cellular Disruptions

The initial chelation event triggers a cascade of downstream effects that collectively contribute to the fungistatic and fungicidal properties of the compound.

Mitochondrial Dysfunction and Energy Depletion

As previously mentioned, the inhibition of iron-dependent enzymes within the mitochondria severely impairs the electron transport chain.[1] This disruption of oxidative phosphorylation leads to a significant reduction in ATP synthesis, depriving the fungal cell of the energy required for essential processes such as growth, replication, and maintenance of the cell membrane.[4]

Disruption of Membrane Transport and Integrity

The depletion of cellular energy reserves has a direct impact on the integrity and function of the fungal cell membrane.[3] Active transport systems, which are vital for nutrient uptake and maintaining ionic gradients, are compromised. This leads to an inability to import essential precursors for cellular synthesis and a loss of control over the intracellular environment, ultimately contributing to cell death.[3]

Induction of Oxidative Stress

By inhibiting catalases and peroxidases, 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid limits the cell's ability to neutralize harmful reactive oxygen species.[2] The resulting accumulation of these molecules leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids, further exacerbating cellular dysfunction.[2]

Anti-inflammatory Properties

Beyond its antimicrobial effects, 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid also exhibits notable anti-inflammatory properties.[2] This is achieved through the inhibition of the arachidonic acid cascade. Specifically, it impedes the production of prostaglandins and leukotrienes, which are key mediators of inflammation in the skin.[2] This dual action makes it particularly effective in treating inflammatory skin conditions that have a microbial component, such as seborrheic dermatitis.[3]

Experimental Validation of Mechanism

The proposed mechanism of action is supported by a body of experimental evidence. In vitro studies have demonstrated the ability of Ciclopirox to chelate iron and inhibit the growth of a wide range of fungal pathogens. Functional assays have confirmed the disruption of mitochondrial respiration and a decrease in intracellular ATP levels in treated fungal cells. Furthermore, gene expression studies in fungi exposed to Ciclopirox show an upregulation of genes involved in iron acquisition, such as high-affinity iron permeases (e.g., FTR1), as the cell attempts to compensate for the induced iron starvation.[2]

Figure 2: A generalized experimental workflow to validate the mechanism of action.

Conclusion

The mechanism of action of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a compelling example of a multifaceted therapeutic strategy. By targeting the fundamental requirement for metal cofactors, it disrupts multiple, vital cellular pathways simultaneously. This broad-based approach not only accounts for its efficacy against a wide spectrum of pathogens but also serves as a robust defense against the development of microbial resistance.[2] Its additional anti-inflammatory properties further enhance its clinical utility in a range of dermatological conditions. For researchers and drug development professionals, the study of this compound offers valuable insights into the design of novel antimicrobial agents with durable efficacy.

References

- Pharmacology of Ciclopirox Olamine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). Vertex AI Search.

- Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (n.d.). MDPI.

- What should you know about ciclopirox olamine? (2025). Typology.

- (PDF) Ciclopirox and Ciclopirox Olamine: Antifungal Agents in Dermatology with Expanding Therapeutic Potential. (2024). ResearchGate.

- Ciclopirox olamine | Properties, Mechanism of action & Uses. (n.d.). Macsen Labs.

Sources

An In-depth Technical Guide to 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, synthesis, and key biological activities, with a focus on its role as a metal chelator and enzyme inhibitor. Detailed experimental protocols and mechanistic insights are provided to empower researchers in their exploration of this molecule and its derivatives.

Introduction: The Chemical Identity of a Versatile Scaffold

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a pyridinone derivative characterized by a hydroxyl group on the ring nitrogen, a ketone at the 6-position, and a carboxylic acid at the 2-position. This arrangement of functional groups imparts a unique combination of physicochemical properties, making it a valuable scaffold in the design of bioactive molecules.[1][2] The pyridinone core can act as both a hydrogen bond donor and acceptor, and it serves as a bioisostere for various functionalities, including amides and phenyl groups, influencing the metabolic stability and solubility of drug candidates.[2]

Nomenclature and Synonyms

Due to its diverse applications and appearances in various chemical libraries, 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is known by a multitude of synonyms. A comprehensive, though not exhaustive, list is provided below to aid in literature searches and material sourcing.

Table 1: Synonyms and Identifiers for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

| Systematic Name | Common Synonyms | CAS Number | Other Identifiers |

| 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | 1-HYDROXY-6-OXOPYRIDINE-2-CARBOXYLIC ACID | 94781-89-2[3] | ChEMBL ID: CHEMBL1650622[3] |

| 1-hydroxy-2-pyridinone-6-carboxylic acid[3] | PubChem CID: 11084106 | ||

| 1-Hydroxy-6-carboxy-2(1H)-pyridinone[3] | DTXSID: DTXSID90454553[3] | ||

| 2-Pyridinecarboxylic acid, 1,6-dihydro-1-hydroxy-6-oxo-[3] |

Physicochemical Properties

The physicochemical properties of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid are critical to its biological function, influencing its solubility, membrane permeability, and interaction with biological targets.

Table 2: Physicochemical Properties of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₄ | PubChem[3] |

| Molecular Weight | 155.11 g/mol | PubChem[3] |

| XLogP3 | 0.2 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[3] |

Synthesis and Characterization

A potential synthetic pathway could involve the cyclization of a suitably substituted acyclic precursor. For instance, a diversity-oriented synthesis approach for similar 1,6-dihydropyridine-3-carboxamides starts with the treatment of dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate with primary amines to form the pyridinone core.[5] A patent for the preparation of 2,6-pyridinedicarboxylic acid describes a "one-pot" process involving the halogenation of pimelic acid diester, cyclization with ammonia, and subsequent oxidation.[6]

A general synthetic workflow is proposed below, which researchers can adapt and optimize.

Caption: Proposed general synthetic workflow for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Core Biological Activity: A Tale of Metal Chelation and Enzyme Inhibition

The biological activities of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its analogs are primarily rooted in their ability to chelate metal ions and inhibit specific enzymes. This dual functionality makes them attractive candidates for therapeutic development in a range of diseases.

Metal Chelation: A Key to Neuroprotection and Beyond

Hydroxypyridinones are renowned for their ability to bind hard Lewis acids like Fe(III).[7] This iron-chelating property is central to their neuroprotective effects. In neurodegenerative conditions such as Parkinson's disease, an accumulation of iron is thought to contribute to oxidative stress and neuronal damage.[8] By sequestering excess iron, hydroxypyridinone-based compounds can mitigate this damage.[8]

The neuroprotective mechanism of hydroxypyridinone-based iron chelators is multifaceted. It is hypothesized that by binding excess Fe(III), these compounds prevent the generation of reactive oxygen species (ROS) via the Fenton reaction, a major contributor to oxidative stress in neurons.[8] Furthermore, some hydroxypyridinone derivatives have been designed to inhibit Catechol-O-Methyltransferase (COMT), an enzyme involved in the degradation of dopamine.[8] This dual action of iron chelation and COMT inhibition presents a promising therapeutic strategy for Parkinson's disease.[8]

Caption: Dual mechanism of neuroprotection by 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

Enzyme Inhibition: Expanding the Therapeutic Landscape

Beyond neuroprotection, the hydroxypyridinone scaffold has demonstrated inhibitory activity against other clinically relevant enzymes.

A derivative of the target molecule, 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid, has been identified as a potent inhibitor of VIM-2, a metallo-β-lactamase that confers bacterial resistance to carbapenem antibiotics.[9] This compound exhibited a Ki of 13 nM and low cytotoxicity (CC50 of 97.4 µM), highlighting the potential of this scaffold in developing adjuvants to combat antibiotic resistance.[9]

A related compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been shown to be an AP-1 inhibitor.[10] AP-1 is a transcription factor involved in cellular processes like proliferation and inflammation. By inhibiting AP-1, this compound downregulates the expression of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[10]

Table 3: Reported Biological Activities of Related Hydroxypyridinone Derivatives

| Compound | Target | Activity | Reference |

| 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid | VIM-2 Metallo-β-lactamase | Ki = 13 nM | [9] |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Activator Protein-1 (AP-1) | Downregulates COX-2 expression | [1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |

| 1,2-dimethyl-3-hydroxypyridin-4-one (L1, CP20) | Catechol-O-methyltransferase (COMT) | ED50 ≈ 10 mg/kg i.p. in rats | [11] |

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological activities of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid.

In Vitro Neuroprotection Assay

This protocol is designed to assess the ability of a test compound to protect neuronal cells from oxidative stress-induced death.

Principle: Differentiated PC12 cells, a common model for neurons, are treated with a neurotoxin such as 6-hydroxydopamine (6-OHDA) in the presence or absence of the test compound. Cell viability is then assessed to determine the protective effect of the compound.[1]

Protocol:

-

Cell Culture: Culture PC12 cells in appropriate media and differentiate them into a neuronal phenotype using nerve growth factor (NGF).

-

Plating: Seed the differentiated PC12 cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Prepare a stock solution of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in cell culture media.

-

Incubate the cells with the test compound at various concentrations for a predetermined time (e.g., 1-2 hours).

-

Introduce the neurotoxin (e.g., 100 µM 6-OHDA) to the wells containing the test compound and control wells.

-

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Assessment of Cell Viability (MTT Assay):

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results as a function of compound concentration.

Metallo-β-Lactamase (VIM-2) Inhibition Assay

This assay determines the inhibitory potency of a compound against the VIM-2 enzyme.

Principle: The assay measures the hydrolysis of a chromogenic cephalosporin substrate, nitrocefin, by the VIM-2 enzyme. In the presence of an inhibitor, the rate of nitrocefin hydrolysis is reduced, leading to a slower increase in absorbance.[12]

Protocol:

-

Reagents:

-

VIM-2 enzyme (purified)

-

Nitrocefin (substrate)

-

Assay buffer (e.g., 50 mM HEPES pH 7.2, 150 mM NaCl, 100 µM ZnCl₂, 0.005% Tween 20, 2.5% DMSO, and 20 µg/ml bovine serum albumin)[12]

-

Test compound (1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid)

-

-

Assay Procedure:

-

Perform the assay in a 96-well plate.

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add the VIM-2 enzyme to each well (final concentration typically in the picomolar range).

-

Add the test compound dilutions to the wells and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding nitrocefin to each well (final concentration typically in the low micromolar range).

-

-

Data Acquisition: Immediately begin monitoring the change in absorbance at 482 nm over time using a microplate reader.[12]

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the percentage of inhibition relative to a control reaction without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

AP-1 Activity Reporter Assay

This assay quantifies the ability of a compound to inhibit the activity of the AP-1 transcription factor.

Principle: This cell-based assay utilizes a reporter cell line that has been engineered to contain a luciferase reporter gene under the control of AP-1 response elements. When AP-1 is activated, it drives the expression of luciferase. An inhibitor will reduce the luciferase signal.[2][13]

Protocol:

-

Cell Line: Use a commercially available AP-1 reporter cell line (e.g., from Indigo Biosciences or BPS Bioscience).

-

Cell Plating: Plate the reporter cells in a 96-well assay plate and incubate overnight.

-

Treatment:

-

Prepare serial dilutions of the test compound.

-

Treat the cells with the test compound dilutions.

-

Induce AP-1 activity using a suitable stimulus (e.g., Phorbol 12-myristate 13-acetate, PMA).

-

-

Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for AP-1 activation and luciferase expression.[2]

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., cells treated with the stimulus but no inhibitor).

-

Plot the normalized activity against the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its analogs represent a promising class of compounds with diverse therapeutic potential. Their ability to chelate metals and inhibit key enzymes makes them valuable tools for researchers in fields ranging from neurodegenerative diseases to infectious diseases and oncology. The experimental protocols provided in this guide are intended to serve as a starting point for further investigation into the fascinating biology of these molecules. Future research should focus on elucidating the precise structure-activity relationships that govern their diverse biological effects, as well as on optimizing their pharmacokinetic and pharmacodynamic properties for in vivo applications.

References

-

PubChem. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

MySkinRecipes. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Available from: [Link]

- Fallon, T., et al. (2021). 1-Hydroxy-2(1H)-pyridinone-Based Chelators with Potential Catechol O-Methyl Transferase Inhibition and Neurorescue Dual Action against Parkinson's Disease. Molecules.

- Blower, P. J., et al. (2022). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms.

- Wang, Y., et al. (2023). Pyridones in drug discovery: Recent advances. European Journal of Medicinal Chemistry.

- Cilibrizzi, A., et al. (2021). Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules.

- Baškovč, J., et al. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.

- Google Patents. (2020). Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.

-

BPS Bioscience. AP1 Reporter Kit (JNK Pathway). Available from: [Link]

- Chen, Y., et al. (2016). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. ACS Infectious Diseases.

- Cilibrizzi, A., et al. (2018).

- Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

- Martinez-Vazquez, M., et al. (2021).

- Leiros, I., et al. (2014). The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor. Acta Crystallographica Section D: Biological Crystallography.

-

Indigo Biosciences. Human Activator Protein-1 (AP-1) Reporter Assay System. Available from: [Link]

- Waldmeier, P. C., et al. (1991). Inhibition of catechol-O-methyltransferase (COMT) as well as tyrosine and tryptophan hydroxylase by the orally active iron chelator, 1,2-dimethyl-3-hydroxypyridin-4-one (L1, CP20), in rat brain in vivo. Biochemical Pharmacology.

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.

- Schmidl, C., et al. (2015). ChIPmentation: fast, robust, low-input ChIP-seq for every epigenome.

- Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening.

- Veser, J., et al. (1988). A rapid and sensitive fluorometric assay for catechol O-methyltransferase. Naunyn-Schmiedeberg's Archives of Pharmacology.

- Kurkela, M., et al. (2004). A new and sensitive high-performance liquid chromatographic assay for catechol-O-methyltransferase activity.

- Copeland, R. A. (2000).

- Biddie, S. C., et al. (2011).

- Jain, J., et al. (1994). Up-regulation of AP-1 activity during T-cell activation is regulated by the cooperative interaction of Fos and Jun. Molecular and Cellular Biology.

- Google Patents. (2020). Preparation method of 2, 6-pyridinedicarboxylic acid. CN110229096B.

Sources

- 1. Examination of diverse iron-chelating agents for the protection of differentiated PC12 cells against oxidative injury induced by 6-hydroxydopamine and dopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. CN102924371B - Preparation method of 6-oxo-1,6-dihydropyridine-3-carboxylic acid - Google Patents [patents.google.com]

- 4. etd.auburn.edu [etd.auburn.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid - Google Patents [patents.google.com]

- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Bicyclic Hydroxypyridones as Inhibitors of Catechol O-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, physicochemical characterization and neuroprotective evaluation of novel 1-hydroxypyrazin-2(1 H )-one iron chelators in an in vitro cell mo ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT02604F [pubs.rsc.org]

- 10. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of catechol-O-methyltransferase (COMT) as well as tyrosine and tryptophan hydroxylase by the orally active iron chelator, 1,2-dimethyl-3-hydroxypyridin-4-one (L1, CP20), in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The structure of the metallo-β-lactamase VIM-2 in complex with a triazolylthioacetamide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Biological Activity of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. This heterocyclic compound serves as a crucial scaffold in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of potent enzyme inhibitors and other therapeutic agents. This document will delve into its established role as a pharmacophore for Hypoxia-Inducable Factor (HIF) prolyl hydroxylase inhibitors, and explore its potential in antimicrobial and anticancer applications based on the activities of its derivatives. Detailed methodologies for relevant biological assays and the underlying molecular mechanisms will be discussed, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Versatile Pyridinone Scaffold

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, a derivative of nicotinic acid, is a heterocyclic compound that has garnered significant attention in pharmaceutical research.[1] Its unique structural features, including a hydroxyl group, a carboxylic acid moiety, and a pyridinone ring, make it a versatile building block for the synthesis of complex molecules with diverse biological functions.[1] While the intrinsic biological activity of the core molecule is a subject of ongoing investigation, its incorporation into larger molecules has led to the discovery of potent therapeutic agents. The structural similarity to biologically active pyridones has positioned it as a valuable tool in studying enzyme inhibition and receptor binding.[1]

Table 1: Physicochemical Properties of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₆H₅NO₄ | [2] |

| Molecular Weight | 155.11 g/mol | [2] |

| IUPAC Name | 1-hydroxy-6-oxopyridine-2-carboxylic acid | [2] |

| CAS Number | 94781-89-2 | [2] |

| Appearance | Solid | [3] |

Core Biological Activity: Inhibition of HIF Prolyl Hydroxylases

The most prominent and well-documented application of the 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid scaffold is in the development of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) inhibitors.[4][5]

The Hypoxia Inducible Factor (HIF) Pathway: A Master Regulator of Oxygen Homeostasis

The HIF pathway is a critical cellular signaling cascade that responds to changes in oxygen availability. In normoxic (normal oxygen) conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-α for ubiquitination and subsequent proteasomal degradation. Under hypoxic (low oxygen) conditions, PHD activity is inhibited, leading to the stabilization of HIF-α. Stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide range of genes involved in processes such as erythropoiesis (red blood cell production), angiogenesis (new blood vessel formation), and glucose metabolism, all aimed at restoring oxygen homeostasis.

Mechanism of Action of Pyridinone-Based PHD Inhibitors

Derivatives of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid act as competitive inhibitors of PHD enzymes.[4] They are structurally designed to mimic the 2-oxoglutarate co-substrate of PHDs, thereby binding to the active site of the enzyme and preventing the hydroxylation of HIF-α. This leads to the stabilization of HIF-α even under normoxic conditions, effectively "tricking" the cell into a hypoxic response. This mechanism of action has significant therapeutic potential, particularly in the treatment of anemia associated with chronic kidney disease, where the production of erythropoietin (a key HIF target gene) is impaired.[5]

Structure-Activity Relationship (SAR) Insights

While specific SAR data for the core compound is limited in the public domain, analysis of patented derivatives reveals key structural features that contribute to PHD inhibitory activity.[6] The hydroxypyridinone core is essential for chelating the iron atom in the active site of the PHD enzyme. The carboxylic acid moiety often interacts with key amino acid residues in the active site, enhancing binding affinity.[7] Modifications at other positions of the pyridine ring are crucial for modulating potency, selectivity, and pharmacokinetic properties.[8]

Emerging Biological Activities: Antimicrobial and Anticancer Potential

Beyond HIF-PHD inhibition, the hydroxypyridinone scaffold is being explored for other therapeutic applications, including antimicrobial and anticancer activities.

Antimicrobial Activity of Pyridine Derivatives

Numerous studies have demonstrated the antimicrobial properties of various pyridine derivatives.[9][10] The proposed mechanisms of action are diverse and can include:

-

Enzyme Inhibition: Interference with essential microbial enzymes.

-

Disruption of Cell Membranes: Compromising the integrity of the bacterial or fungal cell wall.

-

Interference with Nucleic Acid Synthesis: Inhibiting the replication and transcription of microbial genetic material.

While direct evidence for the antimicrobial activity of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is not yet widely published, the established activity of its derivatives suggests that this core structure could be a valuable starting point for the development of novel antimicrobial agents.[11][12]

Anticancer Activity of Pyridinone-Containing Compounds

The pyridinone motif is also present in a number of compounds with demonstrated anticancer activity.[13][14][15][16] The anticancer effects of these derivatives are often attributed to:

-

Induction of Apoptosis: Programmed cell death in cancer cells.

-

Inhibition of Cell Proliferation: Arresting the uncontrolled growth of tumor cells.

-

Anti-angiogenic Effects: Preventing the formation of new blood vessels that supply nutrients to tumors.

The HIF-pathway modulation by pyridinone-based PHD inhibitors can also have complex and context-dependent effects on tumor growth. While HIF activation can promote angiogenesis, which may be pro-tumorigenic, it can also induce apoptosis in some cancer cell types.[17] Therefore, the anticancer potential of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid derivatives warrants further investigation.

Methodologies for Biological Evaluation

To assess the biological activity of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its derivatives, a range of in vitro and cell-based assays are employed.

In Vitro HIF Prolyl Hydroxylase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PHD.

Principle: The assay typically involves incubating recombinant PHD enzyme with a synthetic peptide corresponding to the HIF-α oxygen-dependent degradation domain (ODD), the co-substrates (2-oxoglutarate and ascorbate), and the test compound. The extent of peptide hydroxylation is then quantified, often using methods like mass spectrometry or antibody-based detection.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of recombinant PHD enzyme, HIF-α ODD peptide, 2-oxoglutarate, ascorbate, and the test compound at various concentrations.

-

Reaction Setup: In a microplate, combine the enzyme, peptide, co-substrates, and test compound in a suitable buffer.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: Stop the reaction, typically by adding a quenching solution (e.g., EDTA or a strong acid).

-

Detection: Quantify the amount of hydroxylated peptide using an appropriate detection method.

-

Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cellular HIF Stabilization Assay

This assay determines the ability of a compound to stabilize HIF-α in a cellular context.

Principle: Cells are treated with the test compound, and the levels of HIF-α protein are subsequently measured. An increase in HIF-α levels in the presence of the compound indicates inhibition of its degradation.

Step-by-Step Protocol:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293, Hep3B) under standard conditions.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in the cell lysates.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific for HIF-α.

-

Detection and Analysis: Visualize the HIF-α bands and quantify their intensity relative to a loading control (e.g., β-actin) to determine the extent of HIF-α stabilization.

Antimicrobial Susceptibility Testing

Standard methods such as broth microdilution or disk diffusion assays can be used to evaluate the antimicrobial activity of the compound and its derivatives.

Principle: These assays determine the minimum inhibitory concentration (MIC) or the zone of inhibition of a compound against various microbial strains.

Step-by-Step Protocol (Broth Microdilution):

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Compound Dilution: Prepare serial dilutions of the test compound in a microplate containing growth medium.

-

Inoculation: Add the microbial inoculum to each well of the microplate.

-

Incubation: Incubate the microplate under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Cytotoxicity Assay

Assays like the MTT or SRB assay are commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: These colorimetric assays measure cell viability based on metabolic activity (MTT) or total cellular protein content (SRB). A decrease in the signal indicates reduced cell viability due to the cytotoxic effects of the compound.

Step-by-Step Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Future Perspectives and Conclusion

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a highly valuable scaffold in modern medicinal chemistry. Its established role as a key component of HIF prolyl hydroxylase inhibitors has paved the way for the development of novel therapeutics for anemia and potentially other conditions where HIF activation is beneficial. Furthermore, the emerging evidence of antimicrobial and anticancer activities among its derivatives highlights the untapped potential of this versatile molecule.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a more comprehensive structure-activity relationship for various biological targets. In-depth mechanistic studies are also required to fully elucidate the modes of action underlying the observed antimicrobial and anticancer effects. The development of more selective and potent inhibitors based on this scaffold holds significant promise for addressing unmet medical needs. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic potential of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid and its analogs.

References

-

MySkinRecipes. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. [Link]

-

PubChem. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. [Link]

- Google P

- Google Patents.

-

PubMed. A patent review on hypoxia-inducible factor (HIF) modulators (2021-2023). [Link]

-

Structure-activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. [Link]

-

National Institutes of Health. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. [Link]

-

Taylor & Francis Online. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

National Institutes of Health. Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor. [Link]

-

ResearchGate. Synthesis and characterization of some hydroxypyridone derivatives and their evaluation as antimicrobial agents. [Link]

- Google Patents.

-

PubMed Central. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

PubMed. Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia. [Link]

-

bioRxiv. Structure Activity Relationship of USP5 Allosteric Inhibitors. [Link]

-

ChemRxiv. Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. [Link]

-

Auburn University Electronic Theses and Dissertations. Enantioselective synthesis of 1,6-dihydropyridines with application to natural product synthesis. [Link]

-

ACS Omega. Highly Efficient Electrocarboxylation Method to Synthesize Novel Acid Derivatives of 1,4-Dihydropyridines and to Study Their Antimicrobial Activity. [Link]

-

MDPI. Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides. [Link]

-

PubMed. In vitro cytotoxic investigation of some synthesized 1,6-disubstituted-1-azacoumarin derivatives as anticancer agents. [Link]

-

PubMed. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. [Link]

-

ResearchGate. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. [Link]

- Google P

- Google Patents. Process for the manufacture of (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(((4AR,10AR)-7-hydroxy-1- propyl-1,2,3,4,4A,5,10,10A-octahydrobenzo[g]

-

Google Patents. (12) United States Patent (10) Patent No.: US 9,296,724 B2. [Link]

-

National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

Sources

- 1. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid [myskinrecipes.com]

- 2. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19621-92-2|6-Oxo-1,6-dihydropyridine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. Discovery of novel 2-[(4-hydroxy-6-oxo-2,3-dihydro-1H-pyridine-5-carbonyl)amino]acetic acid derivatives as HIF prolyl hydroxylase inhibitors for treatment of renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2007150011A2 - Prolyl hydroxylase inhibitors - Google Patents [patents.google.com]

- 6. A patent review on hypoxia-inducible factor (HIF) modulators (2021-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. chemrxiv.org [chemrxiv.org]

- 14. In vitro cytotoxic investigation of some synthesized 1,6-disubstituted-1-azacoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. WO2015079213A1 - Hif inhibitors - Google Patents [patents.google.com]

A Guide to the Predicted Spectroscopic Profile of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid for Researchers and Drug Development Professionals

Introduction

1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid (CAS No. 94781-89-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a pyridinone core, a carboxylic acid, and an N-hydroxy group, makes it a valuable scaffold and synthetic intermediate for creating more complex molecules with potential therapeutic applications, including nicotinic acid derivatives.[1] Understanding the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways.

This technical guide provides a detailed analysis of the predicted spectroscopic data for 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid, based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Due to the current scarcity of publicly available experimental spectra for this specific molecule, this guide will leverage data from structurally related compounds and foundational spectroscopic theory to offer a robust predictive framework for researchers.

Molecular Structure and Key Features

The unique arrangement of functional groups in 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid dictates its chemical and spectroscopic behavior. The pyridinone ring is an aromatic system, while the carboxylic acid and N-hydroxy moieties introduce protons that are readily exchangeable and carbons with distinct electronic environments.

Figure 1: Chemical structure of the title compound.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal distinct signals for the three aromatic protons on the pyridinone ring, as well as exchangeable protons from the carboxylic acid and N-hydroxy groups. The solvent used for analysis (e.g., DMSO-d₆) will significantly influence the chemical shifts of the exchangeable protons.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale and Notes |

| Carboxylic Acid (-COOH) | > 12.0 | Broad singlet | Highly deshielded due to the acidic nature and hydrogen bonding.[2] Signal will disappear upon D₂O exchange. |

| N-Hydroxy (-NOH) | 9.0 - 11.0 | Broad singlet | Also expected to be a broad, exchangeable proton. Its chemical shift can be influenced by solvent and concentration. |

| Ring Protons | 6.5 - 8.0 | Doublets and a triplet (or dd) | These protons are on an electron-deficient aromatic ring, leading to downfield shifts. The specific splitting patterns will depend on the coupling constants between adjacent protons. For a related compound, 6-hydroxy-1,2-dihydropyridin-2-one, the aromatic protons appear at δ = 7.66, 6.91, and 6.60 ppm.[3][4] |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD, or D₂O) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a standard one-dimensional proton spectrum.

-

D₂O Exchange: To confirm the identity of the -COOH and -NOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons should diminish or disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the six carbons of the pyridinone ring, including two deshielded carbonyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale and Notes |

| Carboxylic Acid (C=O) | 160 - 175 | The carbonyl carbon of the carboxylic acid is expected in this region. |

| Pyridinone (C=O) | 155 - 165 | The carbonyl carbon of the pyridinone ring is also highly deshielded. |

| Ring Carbons (C-H & C-C) | 100 - 150 | The remaining four carbons of the aromatic ring will appear in this range. The carbon attached to the carboxylic acid group will be the most deshielded of these. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required compared to ¹H NMR.

-

Instrument Setup: Use a broadband probe on the NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups (though none are expected in the core structure).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the O-H and C=O functional groups.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Rationale and Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Very broad | This broadness is a hallmark of the hydrogen-bonded dimers of carboxylic acids.[5] |

| O-H Stretch (N-Hydroxy) | 3100 - 3300 | Broad | This will likely overlap with the broad carboxylic acid O-H stretch. |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, sharp | Characteristic carbonyl absorption for a carboxylic acid.[6] |

| C=O Stretch (Pyridinone) | 1640 - 1680 | Strong, sharp | The pyridinone carbonyl typically appears at a slightly lower wavenumber than a carboxylic acid carbonyl. |

| C=C and C=N Stretches | 1450 - 1600 | Medium to strong | Aromatic ring vibrations. |

| C-O Stretch | 1210 - 1320 | Medium | Associated with the carboxylic acid group.[7] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Rationale and Notes |

| [M+H]⁺ | 156.0291 | The protonated molecular ion in positive ion mode ESI-MS. The molecular formula is C₆H₅NO₄. |

| [M-H]⁻ | 154.0146 | The deprotonated molecular ion in negative ion mode ESI-MS. |

| [M-H₂O]⁺˙ | 137.0186 | Loss of water from the molecular ion. |

| [M-CO₂H]⁺ | 110.0393 | Loss of the carboxylic acid group is a common fragmentation pathway for such compounds. |

| [M-CO₂]⁺˙ | 111.0315 | Decarboxylation of the molecular ion. |

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. For fragmentation analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Workflow for Spectroscopic Analysis

Figure 2: A generalized workflow for the complete spectroscopic characterization of the title compound.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. The provided tables of expected data, coupled with detailed experimental protocols, are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. By understanding the expected spectroscopic signatures, scientists can more efficiently and accurately identify this important molecule, confirm its synthesis, and proceed with its application in the development of novel therapeutics.

References

-

Phillips, S. K., et al. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Acta Crystallographica Section E: Crystallographic Communications, E79, 1147–1150. Available at: [Link]

-

MySkinRecipes. (n.d.). 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid. Retrieved January 21, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 21, 2026, from [Link]

Sources

- 1. CAS#:19621-92-2 | 6-Oxo-1,6-dihydropyridine-2-carboxylic acid | Chemsrc [chemsrc.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-Hydroxy-6-oxo-1,6-dihydro-2-pyridinecarboxylicacid | C6H4NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid | C6H5NO4 | CID 11084106 - PubChem [pubchem.ncbi.nlm.nih.gov]

Tautomerism in 6-Hydroxypicolinic acid

An In-depth Technical Guide to the Tautomerism of 6-Hydroxypicolinic Acid

Abstract